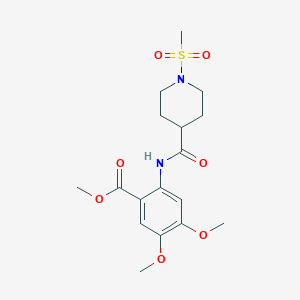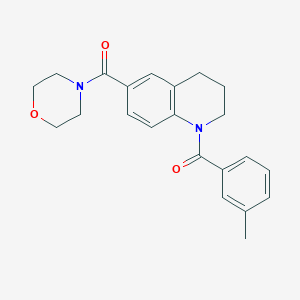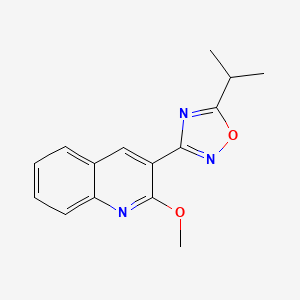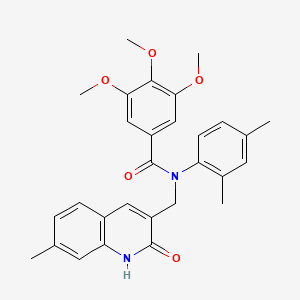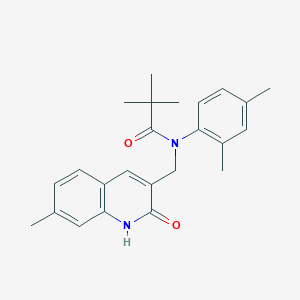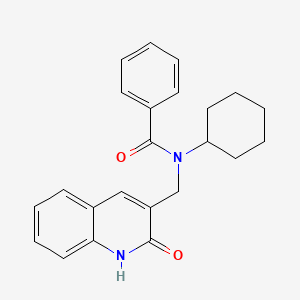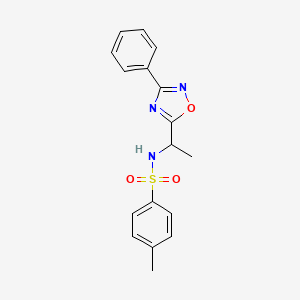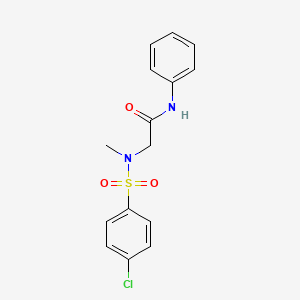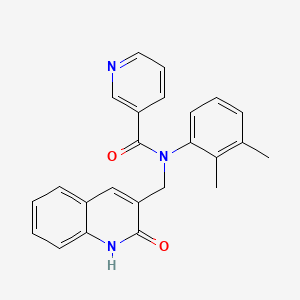
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide, also known as DMHQ, is a chemical compound that has gained significant attention in the field of scientific research. DMHQ is a derivative of nicotinamide, which is a form of vitamin B3, and it has been shown to possess various biological activities.
作用机制
The mechanism of action of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide is not fully understood. However, it has been proposed that N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide exerts its biological activities by modulating various signaling pathways. For example, N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide has also been found to activate the Nrf2 pathway, which is involved in antioxidant defense.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide has been shown to possess various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and scavenge free radicals. N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide has also been shown to decrease the levels of cholesterol and triglycerides in the blood.
实验室实验的优点和局限性
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide is also relatively inexpensive compared to other compounds with similar biological activities. However, N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide has some limitations as well. It has poor solubility in water, which can limit its use in certain experiments. N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide also has low bioavailability, which can affect its efficacy in vivo.
未来方向
There are several future directions for the study of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide. One area of research could be the development of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide analogs with improved solubility and bioavailability. Another area of research could be the investigation of the potential use of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide as a therapeutic agent for various diseases such as cancer and inflammation. The mechanism of action of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide could also be further elucidated to better understand its biological activities. Finally, the safety and toxicity of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide could be studied in greater detail to determine its potential use in humans.
Conclusion:
In conclusion, N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide is a promising compound that has gained significant attention in the field of scientific research. It possesses various biological activities and has potential therapeutic implications for various diseases. The synthesis method of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide is relatively simple, and it has been extensively studied for its biochemical and physiological effects. However, N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide has some limitations that need to be addressed in future research. Overall, N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide is a compound with great potential for further study and development.
合成方法
The synthesis of N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide involves the reaction of 2,3-dimethylphenylamine with 2-hydroxy-3-formylquinoline in the presence of nicotinamide and acetic anhydride. The reaction takes place under reflux conditions and yields N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide as a yellow solid. The purity of the synthesized compound can be confirmed by using various analytical techniques such as HPLC, NMR, and mass spectrometry.
科学研究应用
N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide has been extensively studied for its biological activities. It has been shown to possess antitumor, anti-inflammatory, and antioxidant properties. N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide has also been found to inhibit the activity of various enzymes such as tyrosinase, acetylcholinesterase, and butyrylcholinesterase. These enzymes play important roles in various physiological processes, and their inhibition by N-(2,3-dimethylphenyl)-N-((2-hydroxyquinolin-3-yl)methyl)nicotinamide can have therapeutic implications.
属性
IUPAC Name |
N-(2,3-dimethylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O2/c1-16-7-5-11-22(17(16)2)27(24(29)19-9-6-12-25-14-19)15-20-13-18-8-3-4-10-21(18)26-23(20)28/h3-14H,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYABDFMQCDHPQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CN=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]pyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7714776.png)
